molecular formula C19H16N4O3 B6135221 2-amino-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione

2-amino-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione

Cat. No. B6135221
M. Wt: 348.4 g/mol
InChI Key: ZZAFNYZQTLKOSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione derivatives, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 2-amino-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione is not fully understood. However, it has been suggested that the compound may exert its biological activities by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and viral replication.
Biochemical and Physiological Effects:
Studies have shown that 2-amino-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines and reduce the activity of inflammatory enzymes such as COX-2 and iNOS. In addition, the compound has been shown to exhibit antiviral activity against several viruses including herpes simplex virus and human immunodeficiency virus.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-amino-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione in lab experiments is its potential therapeutic applications. The compound has shown promising results in preclinical studies and may have the potential to be developed into a new drug. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 2-amino-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione. One of the directions is to investigate the compound's potential use in the treatment of neurodegenerative diseases. Another direction is to explore the compound's mechanism of action and identify its molecular targets. Furthermore, the development of more efficient synthesis methods and the optimization of the compound's pharmacokinetic properties may also be potential future directions for research on this compound.
Conclusion:
In conclusion, 2-amino-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione is a chemical compound with potential therapeutic applications. Its antitumor, anti-inflammatory, and antiviral activities have been extensively studied, and it may have the potential to be developed into a new drug. Future research directions include investigating its potential use in the treatment of neurodegenerative diseases, exploring its mechanism of action, and optimizing its pharmacokinetic properties.

Synthesis Methods

The synthesis of 2-amino-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione has been reported in the literature. One of the methods involves the reaction of 4-methoxybenzylamine with 2,3-dichloro-1,4-naphthoquinone in the presence of potassium carbonate and copper powder. The resulting intermediate is then subjected to a condensation reaction with 2-aminopyridine in the presence of acetic acid. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

2-amino-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. In addition, it has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-amino-8-[(4-methoxyphenyl)methyl]pyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-26-13-4-2-12(3-5-13)11-22-8-6-16-14(18(22)24)10-15-17(21-16)7-9-23(20)19(15)25/h2-10H,11,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAFNYZQTLKOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-8-(4-methoxybenzyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

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